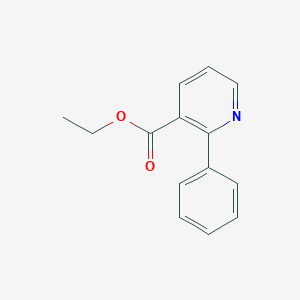

Ethyl 2-phenylpyridine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-phenylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-2-17-14(16)12-9-6-10-15-13(12)11-7-4-3-5-8-11/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHOSUIKZMCYGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445752 | |

| Record name | 2-Phenyl-nicotinic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144501-28-0 | |

| Record name | 2-Phenyl-nicotinic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-phenylpyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and adaptable method for the synthesis of Ethyl 2-phenylpyridine-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthesis is based on the principles of the Bohlmann-Rahtz pyridine synthesis, a powerful method for the construction of substituted pyridines.[1][2][3][4][5] This document details the reaction mechanism, provides a step-by-step experimental protocol, summarizes key quantitative data, and includes visualizations of the synthetic pathway and workflow.

Core Principles: The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz pyridine synthesis is a versatile method for preparing substituted pyridines.[1][4][5] The reaction typically proceeds in two steps: a Michael addition of an enamine to an ethynylketone to form an aminodiene intermediate, followed by a heat-induced cyclodehydration to yield the pyridine ring.[1][2][4] Modern modifications of this synthesis often allow for a one-pot procedure, increasing efficiency and yield.[3][6] For the synthesis of this compound, a three-component reaction variant is employed, utilizing a β-ketoester, an enamine precursor, and a phenyl-containing building block.

Reaction Mechanism

The synthesis of this compound can be achieved through a one-pot, three-component reaction involving ethyl benzoylacetate, ethyl 3-aminocrotonate, and an acid catalyst, such as acetic acid. The reaction proceeds through the following key steps:

-

Enamine Formation: In situ formation of an enamine from ethyl 3-aminocrotonate.

-

Michael Addition: The enamine undergoes a Michael addition to the activated carbonyl of ethyl benzoylacetate.

-

Cyclization and Dehydration: The resulting intermediate undergoes cyclization and subsequent dehydration to form the aromatic pyridine ring.

Experimental Protocol

This protocol details a one-pot synthesis of this compound.

Materials:

-

Ethyl benzoylacetate

-

Ethyl 3-aminocrotonate

-

Glacial acetic acid

-

Ethanol

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of ethyl benzoylacetate (1.0 eq) in a 5:1 mixture of ethanol and glacial acetic acid, add ethyl 3-aminocrotonate (1.2 eq).

-

Heat the reaction mixture to reflux (approximately 120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion (typically 4-6 hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of substituted pyridines via the Bohlmann-Rahtz methodology. Yields and reaction times can vary depending on the specific substrates and reaction conditions.

| Entry | Reactant 1 (eq) | Reactant 2 (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethyl benzoylacetate (1.0) | Ethyl 3-aminocrotonate (1.2) | EtOH/AcOH (5:1) | 120 | 5 | 75-85 |

| 2 | 1-Phenyl-2-propyn-1-one (1.0) | Ethyl 3-aminocrotonate (1.3) | Toluene/AcOH (5:1) | 110 | 6 | 80-90[7] |

| 3 | 4-(Trimethylsilyl)but-3-yn-2-one (1.0) | Ethyl 3-aminocrotonate (1.2) | EtOH | 80 | 8 | 70-80 |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Conclusion

The adapted Bohlmann-Rahtz synthesis provides an effective and reliable method for the preparation of this compound. The one-pot, three-component approach offers good yields and straightforward purification. This technical guide serves as a valuable resource for researchers engaged in the synthesis of functionalized pyridine derivatives for applications in drug discovery and materials science. Further optimization of reaction conditions, such as catalyst and solvent screening, may lead to improved yields and reaction times.

References

The Bohlmann-Rahtz Pyridine Synthesis: A Technical Guide to its Mechanism and Modern Applications

For Researchers, Scientists, and Drug Development Professionals

The Bohlmann-Rahtz pyridine synthesis has stood as a robust and versatile method for the construction of substituted pyridines for over six decades. Its strategic importance in the synthesis of a wide array of biologically active molecules, natural products, and functional materials has led to continuous refinement and adaptation of the original protocol. This technical guide provides an in-depth exploration of the core mechanism, a summary of key quantitative data, detailed experimental protocols for its principal variations, and visual representations of the reaction pathways and workflows to aid in its practical application.

Core Mechanism: A Two-Act Molecular Rearrangement

The classical Bohlmann-Rahtz pyridine synthesis is a two-step process that begins with the condensation of an enamine with an ethynylketone.[1][2][3] This initial step is followed by a thermally induced cyclodehydration to furnish the 2,3,6-trisubstituted pyridine. The overall transformation can be dissected into the following key mechanistic stages:

-

Michael Addition: The synthesis commences with a nucleophilic attack of the enamine on the electron-deficient alkyne of the ethynylketone. This conjugate addition leads to the formation of an aminodiene intermediate.[2]

-

E/Z Isomerization: The initially formed aminodiene intermediate exists as a mixture of geometric isomers. For the subsequent cyclization to occur, the intermediate must adopt a specific conformation that allows for the intramolecular reaction. This often requires thermal energy to overcome the rotational barrier and facilitate the necessary E/Z isomerization.[2]

-

Cyclodehydration: Once in the correct conformation, the aminodiene undergoes an intramolecular cyclization. The nitrogen atom attacks the carbonyl carbon, leading to a six-membered ring intermediate. Subsequent dehydration then results in the formation of the aromatic pyridine ring.[1]

The high temperatures traditionally required for the cyclodehydration step have been a significant drawback, limiting the substrate scope and functional group tolerance of the reaction.[2] This has spurred the development of various modifications, most notably the use of acid catalysis to facilitate the reaction under milder conditions.[1][2]

Mechanistic Pathway of the Bohlmann-Rahtz Pyridine Synthesis

References

Spectroscopic Properties of Substituted Pyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize substituted pyridine derivatives, compounds of significant interest in medicinal chemistry and drug development. Pyridine scaffolds are integral to numerous FDA-approved drugs, acting on a variety of biological targets.[1] Understanding their spectroscopic properties is crucial for structural elucidation, purity assessment, and studying their interactions with biological systems.

UV-Vis Absorption Spectroscopy

UV-Visible spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. For pyridine and its derivatives, the absorption bands are primarily due to π → π* and n → π* transitions of the aromatic ring. The position and intensity of these bands are sensitive to the nature and position of substituents on the pyridine ring.

The UV spectrum of pyridine in an acidic mobile phase (pH ≤ 3) shows absorption maxima at 202 nm and 254 nm.[2] Substituents on the pyridine ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima. For instance, electron-donating groups tend to cause a red shift, while electron-withdrawing groups can lead to a blue shift. The interaction of pyridine derivatives with acid sites, such as in solid catalysts, can be monitored by characteristic absorption bands in the UV-Vis region for pyridinium ions, pyridine coordinated to Lewis acid sites, and pyridine hydrogen-bonded to surface hydroxyl groups.[3]

Table 1: UV-Vis Absorption Maxima of Selected Substituted Pyridine Derivatives

| Compound | Substituent(s) | Solvent | λmax (nm) | Reference(s) |

| Pyridine | - | Acidic mobile phase (pH ≤ 3) | 202, 254 | [2] |

| Pyridine | - | Aqueous | ~254 | [4] |

| Rhenium(I) complexes with 6,6'-substituted 2,2'-bipyridines | - | DMF | 370-380 (MLCT) | [5] |

| Pyrenylpyridines | Pyrenyl groups | Dichloromethane (DCM) | See original data for specifics | [6] |

Experimental Protocol: UV-Vis Spectroscopy

A standard procedure for obtaining the UV-Vis spectrum of a substituted pyridine derivative is as follows:

-

Sample Preparation:

-

For solid samples, dissolve the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, dichloromethane) to a known concentration (typically in the range of 10⁻⁴ to 10⁻⁶ M).

-

For liquid samples, dilute to an appropriate concentration with a suitable solvent.

-

Prepare a blank solution containing only the solvent.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

-

Select the desired wavelength range for scanning (e.g., 200-400 nm for pyridine derivatives).

-

-

Data Acquisition:

-

Fill a quartz cuvette with the blank solution and record the baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

The instrument software will automatically subtract the baseline from the sample spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic structure and environment of fluorescent molecules (fluorophores). Many substituted pyridine derivatives exhibit fluorescence, and their emission properties are highly dependent on the substituents and the solvent environment. The introduction of electron-donating or electron-withdrawing groups can significantly influence the fluorescence quantum yield.[7]

Table 2: Fluorescence Emission Data for Selected Substituted Pyridine Derivatives

| Compound Class | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference(s) |

| Multi-substituted Pyridines | Dichloromethane (DCM) | ~390-400 | 460-487 | 0.07-0.16 | [8] |

| Pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines | Ethanol | - | 545-546 | - | [9] |

| N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides | Ethanol | - | 553 | - | [9] |

| Pyridine-based fluorophores | Various (Benzene, Ethanol, Hexane, DCM) | ~300-350 | 300-450 | - | [10] |

| Rhenium(I) complexes with 6,6'-substituted 2,2'-bipyridines | DMF | ~375 | 607-640 | - | [5] |

Experimental Protocol: Fluorescence Spectroscopy

The following protocol outlines the steps for measuring the fluorescence spectrum of a substituted pyridine derivative:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a spectroscopic-grade solvent. The absorbance of the solution at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.[7]

-

Prepare a blank solution of the pure solvent.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the source lamp to stabilize.

-

Select the excitation and emission monochromator settings.

-

-

Data Acquisition:

-

Emission Spectrum: Set a fixed excitation wavelength (usually the λmax from the UV-Vis spectrum) and scan a range of emission wavelengths.

-

Excitation Spectrum: Set a fixed emission wavelength (usually the λmax from the emission spectrum) and scan a range of excitation wavelengths.

-

Record the fluorescence spectra of both the sample and the blank.

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectrum to correct for solvent Raman scattering and other background signals.

-

Determine the wavelengths of maximum excitation and emission.

-

The fluorescence quantum yield can be determined relative to a known standard.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For substituted pyridine derivatives, ¹H and ¹³C NMR are routinely used to confirm their structures.

The chemical shifts of the protons and carbons in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents. The nitrogen atom generally deshields the α-protons (at C2 and C6) and the γ-proton (at C4) more than the β-protons (at C3 and C5). Two-dimensional NMR techniques like COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the signals, especially in complex spectra.[11]

Table 3: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Pyridine Ring

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2/C6 (α) | 8.5 - 9.0 | 148 - 152 |

| C3/C5 (β) | 7.0 - 7.8 | 122 - 126 |

| C4 (γ) | 7.5 - 8.0 | 134 - 138 |

Note: These are approximate ranges and can vary significantly depending on the solvent and the nature and position of substituents.[12][13]

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of substituted pyridine derivatives is as follows:

-

Sample Preparation:

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve good homogeneity and resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a spectral width of -1 to 12 ppm and a relaxation delay of 1-2 seconds.[12]

-

¹³C NMR: Acquire a one-dimensional carbon spectrum. A wider spectral width (e.g., 0 to 180 ppm) is necessary.[12]

-

2D NMR (COSY, HMBC): Set up and run the desired two-dimensional experiments. For HMBC, the long-range coupling constant is typically set to 8-10 Hz.[12]

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired data.

-

Phase the spectra and reference them to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[12]

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and correlations from 2D spectra to assign the structure.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups. The IR spectrum of a substituted pyridine derivative will show characteristic absorption bands for the pyridine ring and any substituents present.

Table 4: Characteristic IR Absorption Bands for Substituted Pyridine Derivatives

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Reference(s) |

| 3100 - 3000 | C-H Stretching | Aromatic Ring | Medium to Weak | [14] |

| 1600 - 1585 | C=C Stretching | Aromatic Ring | Medium | [14] |

| 1500 - 1400 | C=C Stretching | Aromatic Ring | Medium | [14] |

| 1266 - 1382 | C-N Stretching | Pyridine Ring | Medium | [14] |

| ~1685 | C=O Stretching | Acetyl group | Strong | [14] |

| 1550 | Pyridine ring vibration | Adsorbed on Brønsted acid sites | - | [15] |

| 1447 | Pyridine ring vibration | Adsorbed on Lewis acid sites | - | [15] |

Experimental Protocol: IR Spectroscopy

The following is a typical procedure for obtaining an FT-IR spectrum of a substituted pyridine derivative:

-

Sample Preparation:

-

Solid Samples (KBr Pellet): Grind 1-2 mg of the sample with 150-200 mg of dry, FT-IR grade KBr in an agate mortar and pestle. Press the mixture into a transparent pellet using a pellet press.[16]

-

Liquid Samples (Neat): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).[16]

-

Solutions: Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, dichloromethane) and place it in a solution cell.[16]

-

-

Instrument Setup:

-

Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference.

-

-

Data Acquisition:

-

Acquire a background spectrum (of the empty beam path, pure solvent, or a blank KBr pellet).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes using correlation tables.

-

Role in Drug Development and Signaling Pathways

Pyridine-containing compounds are prevalent in medicinal chemistry, with many acting as kinase inhibitors.[17][18] Kinases are key enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[17][19] Pyridine derivatives can be designed to bind to the ATP-binding site of kinases, thereby inhibiting their activity and disrupting downstream signaling.

For example, pyrazolopyridine derivatives have been identified as potent inhibitors of various kinases, including Pim-1 kinase and Fibroblast Growth Factor Receptors (FGFRs).[17] The pyridine nitrogen can form crucial hydrogen bonds with residues in the kinase hinge region, contributing to the inhibitor's binding affinity and selectivity.[17]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a simplified kinase signaling pathway and a general experimental workflow for the spectroscopic analysis of substituted pyridine derivatives.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 3. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Crystal Structure of 2-Phenylpyridine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpyridine (ppy) and its derivatives are a significant class of bicyclic aromatic compounds that have garnered substantial interest across various scientific disciplines. Their unique structural and photophysical properties make them crucial ligands in coordination chemistry, with wide-ranging applications in materials science, particularly in organic light-emitting diodes (OLEDs), and in the development of novel therapeutic and agrochemical agents.[1][2] The rigid, planar structure of the 2-phenylpyridine moiety facilitates the formation of stable cyclometalated complexes with a variety of transition metals, including iridium, platinum, and gold. These complexes often exhibit interesting photoluminescent properties and biological activities.[3][4][5]

This technical guide provides a comprehensive overview of the crystal structure of 2-phenylpyridine compounds, with a focus on their metal complexes. It includes a summary of key crystallographic data, detailed experimental protocols for their synthesis and structural determination, and visualizations of relevant workflows and biological pathways.

Data Presentation: Crystallographic Data of Representative 2-Phenylpyridine Compounds

The following tables summarize the crystallographic data for a selection of 2-phenylpyridine-containing compounds, providing a comparative overview of their solid-state structures.

Table 1: Crystal Data for a Cyclometalated Platinum(II) Complex [6]

| Parameter | trans-N,N-[Pt(ppy)(3-pyacH)Cl] |

| Compound Name | trans-N,N-[Pt(ppy)(3-pyacH)Cl] |

| Formula | C₁₇H₁₃ClN₂O₂Pt |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | Data not fully available in provided text |

| b (Å) | Data not fully available in provided text |

| c (Å) | Data not fully available in provided text |

| α (°) | Data not fully available in provided text |

| β (°) | Data not fully available in provided text |

| γ (°) | Data not fully available in provided text |

| Volume (ų) | Data not fully available in provided text |

| Z | 2 |

| Dihedral Angle (ppy vs. 3-pyacH) | 77.00° and 83.48° for two molecules in the asymmetric unit |

Table 2: Crystal Data for a Cyclometalated Gold(III) Complex [7]

| Parameter | [Au(ppy)(SCN)(NCS)] |

| Compound Name | [Au(ppy)(SCN)(NCS)] |

| Formula | C₁₃H₈AuN₃S₂ |

| Coordination Geometry | Square-planar |

| Key Feature | Two thiocyanate ions bind to gold through nitrogen (trans to C) and sulfur (trans to N) |

Table 3: Crystal Data for a 2-Phenylpyridine Derivative [8]

| Parameter | 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one |

| Compound Name | 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one |

| Formula | C₁₁H₉N₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.8975(2) |

| b (Å) | 11.6546(4) |

| c (Å) | 11.0648(3) |

| α (°) | 90 |

| β (°) | 105.212(2) |

| γ (°) | 90 |

| Volume (ų) | 982.74(5) |

| Z | 4 |

| Temperature (K) | 296.15 |

| Radiation | MoKα |

| Final R₁ [I > 2σ(I)] | 0.0470 |

| wR₂ (all data) | 0.1368 |

Experimental Protocols

Synthesis and Crystallization

General Synthesis of Cyclometalated Iridium(III) Complexes (e.g., fac-Tris(2-phenylpyridine)iridium(III)) [3][9]

This protocol describes a common method for the synthesis of fac-tris(2-phenylpyridine)iridium(III), a widely studied OLED material.

-

Reaction Setup: In a high-pressure reactor, combine iridium(III) chloride hydrate (1 equivalent), 2-phenylpyridine (12 equivalents), and a 3:1 (v/v) mixture of 2-ethoxyethanol and water.

-

Reaction Conditions: Pressurize the reactor with an inert gas (e.g., argon) and heat the mixture to approximately 205 °C for 48 hours with stirring.

-

Isolation and Purification: After cooling to room temperature, the product precipitates from the reaction mixture. The crude product is collected by filtration and washed sequentially with methanol and diethyl ether to remove unreacted starting materials and byproducts.

-

Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified complex in a suitable solvent system, such as dichloromethane/hexane.

Crystallization Techniques for X-ray Quality Crystals

Obtaining high-quality single crystals is crucial for accurate structure determination. Common methods include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to stand undisturbed. The slow evaporation of the solvent leads to the gradual formation of crystals.

-

Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a larger reservoir of a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, promoting crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

X-ray Diffraction Data Collection and Structure Refinement

The following provides a general workflow for single-crystal X-ray diffraction analysis.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For air- or moisture-sensitive crystals, mounting is performed under an inert atmosphere.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).[6][10] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

-

Structure Solution: The initial crystal structure is determined using direct methods or Patterson methods, often with software packages like SHELXS.[4][11]

-

Structure Refinement: The initial structural model is refined against the experimental diffraction data using least-squares methods, typically with software such as SHELXL. This iterative process involves adjusting atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed diffraction patterns.

-

Validation and Analysis: The final refined structure is validated to ensure its quality and accuracy. The geometric parameters, such as bond lengths and angles, are then analyzed.

Mandatory Visualization

Caption: Workflow for the Synthesis and Crystallographic Analysis of 2-Phenylpyridine Compounds.

Caption: Proposed Mechanism of Action for Insecticidal 2-Phenylpyridine Derivatives.

Conclusion

The crystal structures of 2-phenylpyridine compounds, particularly their metal complexes, provide invaluable insights into their chemical bonding, molecular packing, and ultimately, their physical and biological properties. The data and protocols presented in this guide offer a foundational understanding for researchers in materials science and drug development. The ability to synthesize and characterize these compounds with atomic-level precision through single-crystal X-ray diffraction is paramount to the rational design of new materials with tailored functionalities, from more efficient OLEDs to targeted therapeutics and next-generation insecticides.[5][12][13] The continued exploration of the rich structural chemistry of 2-phenylpyridine derivatives promises to yield further innovations in these and other fields.

References

- 1. Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. orgsyn.org [orgsyn.org]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. researchgate.net [researchgate.net]

- 6. esrf.fr [esrf.fr]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. X-ray Data Collection Course [mol-xray.princeton.edu]

- 9. Tris(2-phenylpyridine)iridium - Wikipedia [en.wikipedia.org]

- 10. azosensors.com [azosensors.com]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ryanodine Receptor as Insecticide Target - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Ethyl Pyridine Carboxylates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of ethyl pyridine carboxylates, crucial physicochemical properties for researchers, scientists, and professionals in drug development. Understanding these characteristics is paramount for optimizing reaction conditions, designing purification strategies, formulating drug products, and ensuring the shelf-life of intermediates and final active pharmaceutical ingredients (APIs). This document summarizes available quantitative data, outlines detailed experimental methodologies, and presents visual workflows and logical relationships to facilitate a deeper understanding of the subject.

Introduction to Ethyl Pyridine Carboxylates

Ethyl pyridine carboxylates are a class of organic compounds characterized by a pyridine ring substituted with an ethyl carboxylate group. The position of the ester group on the pyridine ring defines the three structural isomers: ethyl picolinate (2-substituted), ethyl nicotinate (3-substituted), and ethyl isonicotinate (4-substituted). These compounds are pivotal intermediates in the synthesis of a wide range of pharmaceuticals and other biologically active molecules.[1][2][3][4] Their solubility and stability profiles are critical determinants of their utility and handling in various chemical and pharmaceutical processes.

Solubility of Ethyl Pyridine Carboxylates

The solubility of ethyl pyridine carboxylates is influenced by the polarity of the solvent, temperature, and the isomeric position of the ethyl carboxylate group. Generally, these esters exhibit good solubility in organic solvents and limited to moderate solubility in water.[1][2][5][6][7][8]

Qualitative Solubility

A summary of the qualitative solubility of the three isomers is presented below:

-

Ethyl Picolinate (Ethyl Pyridine-2-carboxylate): Miscible with water and soluble in common organic solvents like ethanol and chloroform.[4][6][9]

-

Ethyl Nicotinate (Ethyl Pyridine-3-carboxylate): Sparingly soluble to soluble in water, and miscible with ethanol and ether.[2][5][10][11]

-

Ethyl Isonicotinate (Ethyl Pyridine-4-carboxylate): Slightly soluble to soluble in water and soluble in organic solvents such as ethanol and ether.[1][3][8][12][13]

Quantitative Solubility Data

Quantitative solubility data for ethyl pyridine carboxylates in various solvents are summarized in the tables below. It is important to note that comprehensive, comparative data across a wide range of solvents and temperatures is limited in publicly available literature. The provided data has been compiled from various sources.

Table 1: Solubility of Ethyl Picolinate (CAS: 2524-52-9)

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | 25 | Miscible | [4][9] |

| Chloroform | Not Specified | Sparingly Soluble | [6] |

| Methanol | Not Specified | Slightly Soluble | [6] |

Table 2: Solubility of Ethyl Nicotinate (CAS: 614-18-6)

| Solvent | Temperature (°C) | Solubility (g/L) | Reference(s) |

| Water | 25 | 50 | [2] |

| Water | 25 | 5594 (mg/L, est.) | [11] |

| Water | 25 | 5.60E+04 (mg/L, exp.) | [11] |

| Alcohol | Not Specified | Soluble | [2] |

Table 3: Solubility of Ethyl Isonicotinate (CAS: 1570-45-2)

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | Not Specified | Soluble | [3][12] |

| Water | Not Specified | Immiscible | [13][14] |

| Methanol | Not Specified | Soluble | [15] |

Note: Conflicting data exists for the water solubility of ethyl isonicotinate, suggesting that it may be highly dependent on experimental conditions.

Stability of Ethyl Pyridine Carboxylates

The stability of ethyl pyridine carboxylates is a critical factor in their synthesis, storage, and application. The primary degradation pathways include hydrolysis, thermal decomposition, and photodegradation.

Hydrolytic Stability

Ethyl pyridine carboxylates can undergo hydrolysis to the corresponding pyridine carboxylic acid and ethanol under both acidic and basic conditions.[7] The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts.[16]

Base-catalyzed hydrolysis (saponification) is a common reaction for esters. One study on the alkaline hydrolysis of ethyl nicotinate in a water-ethanol mixture found that the reaction follows second-order kinetics and the rate constant decreases with an increasing proportion of ethanol in the solvent mixture.[17]

Thermal Stability

Information on the specific thermal degradation pathways of ethyl pyridine carboxylates is not extensively detailed in the reviewed literature. However, they are generally considered to have good thermal stability.[10] At elevated temperatures, decomposition is expected, potentially involving cleavage of the ester bond and degradation of the pyridine ring.

Photostability

Pyridine and its derivatives are susceptible to photodegradation upon exposure to UV irradiation.[18][19] The degradation pathways can involve the formation of hydroxylated pyridines, and further ring-opening to form aliphatic acids such as glutaric and succinic acid.[18] The specific photolytic behavior of ethyl pyridine carboxylates will depend on factors such as the wavelength of light, the presence of photosensitizers, and the reaction medium.

Experimental Protocols

This section provides detailed methodologies for the determination of solubility and stability of ethyl pyridine carboxylates, based on established guidelines and general laboratory practices.

Determination of Solubility (Flask Method - adapted from OECD Guideline 105)

This method is suitable for determining the solubility of substances in a particular solvent.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of the ethyl pyridine carboxylate to a known volume of the solvent in a flask with a stirrer.

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

Phase Separation: Allow the mixture to stand at the same constant temperature to let undissolved solid settle. If necessary, centrifuge the sample to separate the solid and liquid phases.

-

Sampling: Carefully withdraw a sample from the clear supernatant liquid.

-

Analysis: Determine the concentration of the ethyl pyridine carboxylate in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: Calculate the solubility in units such as g/L or mol/L.

Caption: General workflow for solubility determination using the flask method.

Stability Testing (ICH Q1A(R2) Guideline)

The International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances and products. These can be adapted for intermediates like ethyl pyridine carboxylates.

Methodology:

-

Stress Testing:

-

Hydrolysis: Expose the substance to a range of pH values (e.g., acidic, neutral, basic) at elevated temperatures.

-

Oxidation: Treat the substance with an oxidizing agent (e.g., hydrogen peroxide).

-

Photolysis: Expose the substance to light according to ICH Q1B guidelines.

-

Thermal: Subject the substance to high temperatures (e.g., in 10°C increments above the accelerated testing temperature).[20][21]

-

-

Accelerated and Long-Term Stability Studies:

-

Analysis:

-

Analyze the samples using a stability-indicating analytical method (e.g., HPLC) to determine the purity of the substance and to quantify any degradation products.

-

Monitor for changes in physical appearance, such as color and clarity.

-

Caption: General workflow for conducting stability studies.

Application in Pharmaceutical Synthesis

Ethyl pyridine carboxylates are valuable starting materials in the synthesis of numerous pharmaceutical drugs. For instance, derivatives of pyridine carboxylic acids are used in the synthesis of the COX-2 inhibitor Etoricoxib.[23][24][25][26] The following diagram illustrates a generalized synthetic pathway where an ethyl pyridine carboxylate is a key intermediate.

References

- 1. CAS 1570-45-2: Ethyl isonicotinate | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Ethyl isonicotinate | 1570-45-2 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. database.ich.org [database.ich.org]

- 6. Ethyl picolinate | 2524-52-9 [chemicalbook.com]

- 7. Ethyl nicotinate | 614-18-6 [chemicalbook.com]

- 8. Ethyl isonicotinate, 98% | Fisher Scientific [fishersci.ca]

- 9. Ethyl picolinate, 99% | Fisher Scientific [fishersci.ca]

- 10. nbinno.com [nbinno.com]

- 11. ethyl nicotinate, 614-18-6 [thegoodscentscompany.com]

- 12. Ethyl isonicotinate CAS#: 1570-45-2 [m.chemicalbook.com]

- 13. Ethyl isonicotinate | 1570-45-2 [amp.chemicalbook.com]

- 14. chembk.com [chembk.com]

- 15. ETHYL ISONICOTINOYLACETATE CAS#: 26377-17-3 [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 21. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 22. youtube.com [youtube.com]

- 23. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]

- 24. benchchem.com [benchchem.com]

- 25. An Improved Process For The Preparation Of Etoricoxib [quickcompany.in]

- 26. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Comprehensive Technical Guide to the Synthesis of 2-Arylpyridines

For Researchers, Scientists, and Drug Development Professionals

The 2-arylpyridine structural motif is a cornerstone in modern chemistry, featuring prominently in pharmaceuticals, functional materials, and as ligands in catalysis. The efficient and selective synthesis of these compounds is therefore of paramount importance. This in-depth technical guide provides a comprehensive review of the core synthetic methodologies for 2-arylpyridines, presenting detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key chemical processes to aid in methodological selection and implementation.

Overview of Synthetic Strategies

The synthesis of 2-arylpyridines can be broadly categorized into two main approaches: traditional cross-coupling reactions and direct C-H bond functionalization. Each strategy offers distinct advantages and is suited to different substrate scopes and functional group tolerances. This guide will delve into the most prevalent and impactful methods within these categories:

-

Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling

-

Stille Coupling

-

Negishi Coupling

-

-

Direct C-H Arylation:

-

Palladium-Catalyzed C-H Arylation

-

Copper-Catalyzed C-H Arylation

-

-

Modern Synthetic Approaches:

-

Photoredox Catalysis

-

Cross-Coupling Reactions for 2-Arylpyridine Synthesis

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been extensively applied to the synthesis of 2-arylpyridines. These methods typically involve the reaction of a pyridine electrophile (e.g., a halopyridine) with an organometallic aryl nucleophile in the presence of a transition metal catalyst, most commonly palladium.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the synthesis of 2-arylpyridines due to the commercial availability, stability, and low toxicity of the boronic acid reagents. The reaction exhibits high functional group tolerance and generally proceeds with high yields.

General Reaction Scheme:

Where Ar is an aryl group, Py-X is a pyridine derivative with a leaving group X (e.g., Br, I, OTf, SO2F), and (OR)2 can be (OH)2 or a pinacolato group.

Table 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Arylpyridines – Representative Data

| Pyridine Substrate | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 12-16 | 85-95 |

| 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) / SPhos (6) | K₂CO₃ | Isopropanol/H₂O | 85-90 | 8-12 | 75-85 |

| Pyridine-2-sulfonyl fluoride (PyFluor) | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 100 | 12 | 89[1] |

| 2-Bromopyridine | 3-Tolylboronic acid | Pd/C | K₂CO₃ | H₂O/Isopropanol | 80 | 1 | 92 |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid

-

Apparatus Setup: A round-bottom flask or a Schlenk tube is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).

-

Reagent Addition: To the flask, add 2-bromopyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.5 mmol, 2.5 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio, 10 mL total).

-

Reaction: The reaction mixture is heated to 90 °C and stirred vigorously for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. It is then diluted with an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the 2-phenylpyridine.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling

The Stille coupling utilizes organotin reagents (stannanes) as the nucleophilic partner. A key advantage of this method is the tolerance of organostannanes to a wide variety of functional groups and their stability to air and moisture.[2] However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.

General Reaction Scheme:

Table 2: Stille Coupling for the Synthesis of 2-Arylpyridines – Representative Data

| Pyridine Substrate | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Bromopyridine | Phenyltributylstannane | Pd(PPh₃)₄ (2) | - | Toluene | 110 | 12-16 | 85 |

| 2-Iodopyridine | 4-Methoxyphenyltributylstannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | Toluene | 90-110 | 12-16 | 90 |

| 2-Bromopyridine | 2-Thienyltributylstannane | Pd(PPh₃)₄ (1-2) | - | Toluene | 90-100 | 12-16 | 88 |

Detailed Experimental Protocol: Stille Coupling of 2-Bromopyridine with Phenyltributylstannane

-

Apparatus Setup: A Schlenk tube is flame-dried and cooled under an argon atmosphere.

-

Reagent Addition: To the tube, add 2-bromopyridine (1.0 mmol, 1.0 equiv.) and phenyltributylstannane (1.1 mmol, 1.1 equiv.).

-

Solvent and Catalyst Addition: Add freshly distilled and degassed toluene (10 mL). The mixture is subjected to three pump/purge cycles with argon. Then, add the palladium catalyst, such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

-

Reaction: The reaction mixture is heated to 110 °C and stirred for 12-16 hours.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and can be washed with an aqueous solution of potassium fluoride to precipitate tin byproducts.

-

Purification: The crude product is purified by column chromatography on silica gel.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[3] This method is known for its high reactivity and functional group tolerance. The organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagents.

General Reaction Scheme:

Table 3: Negishi Coupling for the Synthesis of 2-Arylpyridines – Representative Data

| Pyridine Substrate | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Bromopyridine | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | Reflux | 18-24 | 80-90 |

| 2-Chloropyridine | 4-Tolylzinc bromide | Pd(OAc)₂ (1) / XPhos (2) | - | THF | 25 | 12 | 85 |

| 2-Bromo-3-methylpyridine | (3-methylpyridin-2-yl)zinc chloride | Pd(PPh₃)₄ (cat.) | - | THF | Reflux | 18-24 | 85[4] |

Detailed Experimental Protocol: Negishi Coupling for the Synthesis of 2'-Methyl-2,3'-bipyridine [4]

-

Preparation of the Organozinc Reagent:

-

In an oven-dried, two-necked round-bottomed flask under argon, dissolve 2-bromo-3-methylpyridine (45.1 mmol) in anhydrous THF (100 mL).

-

Cool the solution to -78 °C and add tert-butyllithium (1.7 M in pentane, 50.0 mmol) dropwise. Stir for 30 minutes.

-

Add a solution of zinc chloride (1.0 M in THF, 50.0 mmol) dropwise and allow the mixture to warm to room temperature.

-

-

Coupling Reaction:

-

To the freshly prepared organozinc solution, add 2-bromopyridine (45.1 mmol) and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.25 mmol, 5 mol%).

-

Heat the reaction mixture to reflux (approx. 66 °C) for 18-24 hours.

-

-

Work-up and Purification:

-

Cool the reaction and quench with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography.

-

Catalytic Cycle of Negishi Coupling

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Direct C-H Arylation

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the pyridine ring. These methods often rely on the use of a directing group or the inherent electronic properties of the pyridine ring to achieve regioselectivity.

Palladium-Catalyzed Direct C-H Arylation

Palladium catalysts are highly effective for the direct arylation of pyridines. Often, pyridine N-oxides are used as substrates to direct the arylation to the C2 position. The N-oxide can then be removed in a subsequent step.

General Reaction Scheme (with N-oxide):

Table 4: Palladium-Catalyzed Direct C-H Arylation of Pyridines – Representative Data

| Pyridine Substrate | Arylating Agent | Catalyst (mol%) | Additive/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Pyridine N-oxide | Phenylboronic acid | Pd(OAc)₂ (5) | - | K₂CO₃ | Dioxane | 100 | 85 |

| 3-Nitropyridine | Bromobenzene | Pd(OAc)₂ (2) | PivOH (30 mol%) | K₂CO₃ | DMA | 100 | 70 (C4-arylation) |

| Pyridine N-oxide | Potassium phenyltrifluoroborate | Pd(OAc)₂ (5) | TBAI | - | Dioxane | 110 | 82[5] |

Detailed Experimental Protocol: Palladium-Catalyzed C-H Arylation of Pyridine N-oxide

-

Apparatus Setup: A sealable reaction tube is charged with pyridine N-oxide (1.0 mmol), the aryl halide (e.g., bromobenzene, 1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (5 mol%), and a base like K₂CO₃ (2.0 mmol).

-

Solvent Addition: Anhydrous and degassed solvent (e.g., DMA or dioxane, 5 mL) is added.

-

Reaction: The tube is sealed, and the mixture is heated to 100-120 °C for 12-24 hours.

-

Work-up and Deprotection: After cooling, the reaction is worked up by extraction. The resulting 2-arylpyridine N-oxide can be deoxygenated using a reducing agent like PCl₃ or by catalytic hydrogenation to afford the 2-arylpyridine.

-

Purification: The final product is purified by column chromatography.

Copper-Catalyzed Direct C-H Arylation

Copper catalysis offers a more economical alternative to palladium for direct C-H arylation. Similar to palladium-catalyzed methods, pyridine N-oxides are often employed to facilitate the reaction at the C2 position.

General Reaction Scheme:

Table 5: Copper-Catalyzed Direct C-H Arylation of Pyridine N-oxides – Representative Data

| Pyridine N-oxide Substrate | Arylboronic Ester | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Pyridine N-oxide | Phenylboronic acid pinacol ester | Cu(OAc)₂ (10) | Dioxane | 100 | 24 | 75[6] |

| 3-Methylpyridine N-oxide | 4-Tolylboronic acid pinacol ester | Cu₂O (10) | DMF | 110 | 12 | 80 |

Modern Synthetic Approaches: Photoredox Catalysis

Visible-light photoredox catalysis has recently emerged as a powerful and sustainable strategy for C-H arylation. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. One common approach involves the in situ generation of aryl radicals from diazonium salts, which then react with the pyridine.

General Reaction Scheme:

Table 6: Photoredox-Catalyzed Synthesis of 2-Arylpyridines – Representative Data

| Pyridine Substrate | Aniline Derivative | Photoredox Catalyst (mol%) | Solvent | Light Source | Time (h) | Yield (%) |

| Pyridine | 4-Cyanoaniline | Ru(bpy)₃Cl₂ (1) | MeCN | Blue LED | 12 | 72 |

| 4-Acetylpyridine | 4-Bromoaniline | Ir(ppy)₃ (1) | DMSO | Blue LED | 16 | 65 |

| 2,2'-Bipyridine | 4-Fluoroaniline | Eosin Y (5) | MeCN | Green LED | 24 | 58 |

Detailed Experimental Protocol: Photoredox-Catalyzed C-H Arylation of Pyridine

-

Apparatus Setup: A Schlenk tube is charged with the aniline derivative (0.6 mmol), the photoredox catalyst (e.g., Ru(bpy)₃Cl₂ (1-2 mol%)), and the pyridine (which can also serve as the solvent or be dissolved in a suitable solvent like MeCN).

-

Reagent Addition: The tube is sealed with a septum, and the mixture is degassed. Tert-butyl nitrite (t-BuONO, 1.2 equiv.) is then added via syringe.

-

Reaction: The reaction mixture is stirred and irradiated with a light source (e.g., blue LEDs) at room temperature for 12-24 hours.

-

Work-up and Purification: After the reaction is complete, the solvent is removed, and the residue is purified by column chromatography.

Experimental Workflow for 2-Arylpyridine Synthesis

Caption: A general experimental workflow for the synthesis of 2-arylpyridines.

Conclusion and Method Selection

The synthesis of 2-arylpyridines is a well-developed field with a diverse array of reliable methods. The choice of a specific synthetic route depends on several factors, including the availability of starting materials, functional group tolerance, desired scale, and considerations of cost and environmental impact.

-

Suzuki-Miyaura coupling remains the workhorse for many applications due to its reliability and the stability of the reagents.

-

Stille and Negishi couplings are excellent alternatives, particularly when specific organometallic precursors are readily available or when Suzuki coupling is problematic.

-

Direct C-H arylation offers a more sustainable and atom-economical approach, and its utility is continually expanding with the development of new catalytic systems.

-

Photoredox catalysis represents the cutting edge of sustainable synthesis, providing mild and often highly selective transformations.

This guide provides the foundational knowledge and practical details necessary for researchers to select and implement the most appropriate synthetic strategy for their specific needs in the pursuit of novel 2-arylpyridine derivatives for a wide range of applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Selectivity in palladium(0)-catalyzed cross-coupling reactions: Application to a tandem stille reaction | Scilit [scilit.com]

- 4. Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel Pyridine-Based Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine scaffold is a ubiquitous and vital component in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. This guide provides an in-depth overview of contemporary strategies for the discovery and synthesis of novel pyridine-based heterocycles. It covers established and innovative synthetic methodologies, including multi-component reactions and C-H activation strategies, complete with detailed experimental protocols. Furthermore, it presents a framework for the drug discovery workflow and explores the role of these compounds in modulating key signaling pathways. All quantitative data is summarized for clarity, and logical workflows are visualized to aid comprehension.

Introduction: The Significance of the Pyridine Moiety

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern pharmaceuticals and functional materials.[1][4] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[5][6][7] The nitrogen atom in the pyridine ring not only influences the molecule's basicity and solubility but also serves as a crucial interaction point with biological targets like enzymes and receptors.[1][3] The development of efficient and diverse synthetic routes to access novel, functionalized pyridine derivatives is therefore a critical endeavor in drug discovery.[8] This document details recent advancements in synthetic methodologies that offer rapid access to complex pyridine-based structures.[4][9]

Synthetic Methodologies for Pyridine-Based Heterocycles

The synthesis of substituted pyridines has evolved significantly from classical methods to more efficient and atom-economical modern strategies. This section details two powerful approaches: Multi-Component Reactions (MCRs) and Direct C-H Functionalization.

Multi-Component Reactions (MCRs)

MCRs offer a streamlined approach to complex molecules by combining three or more reactants in a single step, which is highly efficient and reduces waste.[10][11] The Hantzsch pyridine synthesis is a classic and versatile MCR for generating dihydropyridines, which can then be oxidized to the corresponding pyridines.[10][12]

Microwave-assisted organic synthesis has been recognized as a green chemistry tool that often leads to higher yields and significantly shorter reaction times compared to conventional heating.[13][14]

Experimental Protocol:

Synthesis of 4-[3-Cyano-6-(4-nitrophenyl)-2-oxo-1,2-dihydropyridin-4-yl]phenyl 4-methylbenzenesulfonate [14]

-

Reactant Preparation: In a 10 mL microwave reaction vessel, combine p-formylphenyl-4-toluenesulfonate (1 mmol), ethyl cyanoacetate (1 mmol), 4-nitroacetophenone (1 mmol), and ammonium acetate (1.5 mmol).

-

Solvent Addition: Add 5 mL of absolute ethanol to the vessel.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 5-7 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Washing: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum to yield the final compound.

-

Characterization: The final product can be characterized by IR, ¹H NMR, and elemental analysis. For the title compound, the melting point is reported as 287–289 °C.[14] The IR spectrum shows characteristic peaks at 3132 (NH), 2223 (CN), and 1643 (C=O) cm⁻¹.[14]

Data Summary:

The following table summarizes the yields for a series of synthesized pyridine derivatives using a microwave-assisted, four-component reaction.[13][14]

| Compound ID | R Group | Reaction Time (min) | Yield (%) | Melting Point (°C) |

| 5a | Phenyl | 5 | 94 | 291-293 |

| 5e | 4-Chlorophenyl | 6 | 89 | 267-269 |

| 5f | 4-Nitrophenyl | 7 | 88 | 287-289 |

| 5h | 1-Naphthyl | 7 | 82 | 326-328 |

Table 1: Summary of reaction outcomes for a microwave-assisted four-component synthesis of pyridine derivatives. Data sourced from ACS Omega.[13][14]

Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials.[15] However, the innate coordinating ability of the pyridine nitrogen can pose a challenge for many transition-metal catalysts.[2][16] Strategies to overcome this include the use of pyridine N-oxides or specialized catalyst systems.[2][15]

This method allows for the direct coupling of pyridines with olefins at the C2 position.

Experimental Protocol:

Synthesis of 2-Styrylpyridine via Pd-Catalyzed C-H Olefination [15]

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (10 mol %), AgOAc (3 equivalents), and PivOH (2.5 equivalents).

-

Reagent Addition: Add the pyridine substrate (1 mmol) and the olefin (e.g., styrene, 1.2 mmol) to the tube, followed by the solvent (DMF, 3 mL).

-

Reaction Conditions: Seal the tube and heat the reaction mixture at 100°C for 12-24 hours, or until TLC analysis indicates consumption of the starting material.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the metal salts.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the 2-alkenylated pyridine.

Data Summary:

The following table presents data for the Pd-catalyzed C2-olefination of various substituted pyridines.

| Pyridine Substrate | Olefin | Catalyst Loading (mol%) | Yield (%) |

| Pyridine | Styrene | 10 | 78 |

| 4-Methylpyridine | Styrene | 10 | 82 |

| 4-Methoxypyridine | n-Butyl acrylate | 10 | 65 |

| 2-Phenylpyridine | Styrene | 5 | 91 (C6-arylation) |

Table 2: Representative yields for Pd-catalyzed C-H olefination of pyridines. Yields are illustrative based on typical outcomes in the literature.

Visualization of Workflows and Pathways

Understanding the logical flow of discovery and the biological context of these molecules is crucial. Graphviz diagrams are provided to illustrate these complex relationships.

Drug Discovery and Synthesis Workflow

The process from initial concept to a synthesized, validated compound follows a structured path. This workflow outlines the key stages.

Caption: A generalized workflow for pyridine-based drug discovery.

Signaling Pathway Modulation

Pyridine-based heterocycles are prominent as kinase inhibitors. The diagram below illustrates a simplified kinase signaling cascade and the point of inhibition.

Caption: Inhibition of the RAF-MEK-ERK signaling pathway.

Conclusion and Future Outlook

The synthesis of novel pyridine-based heterocycles continues to be a vibrant and essential area of chemical research. Modern synthetic methods like microwave-assisted multi-component reactions and direct C-H functionalization are accelerating the discovery of new chemical entities with significant therapeutic potential.[8][13] These advanced strategies, coupled with a systematic discovery workflow, enable researchers to efficiently generate and evaluate diverse libraries of compounds. As our understanding of biological pathways deepens, the rational design and synthesis of next-generation pyridine derivatives will undoubtedly lead to the development of more selective and effective medicines. Future innovations will likely focus on even more sustainable and efficient catalytic systems, further expanding the accessible chemical space for drug development professionals.[4]

References

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Synthesis and Photophysical Applications of Pyridine‐Based Heterocycles | Semantic Scholar [semanticscholar.org]

- 5. Pyridine derivatives: Significance and symbolism [wisdomlib.org]

- 6. storage.googleapis.com [storage.googleapis.com]

- 7. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]

- 11. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 13. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 16. researchgate.net [researchgate.net]

In-depth Technical Guide: Characterization of Ethyl 2-phenylpyridine-3-carboxylate via NMR

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive overview of the principles and methodologies for the characterization of Ethyl 2-phenylpyridine-3-carboxylate using ¹H and ¹³C NMR. While specific experimental data for this exact molecule is not publicly available in the searched literature, this document outlines the expected spectral characteristics based on analogous compounds and provides detailed experimental protocols applicable for its analysis.

Introduction to NMR Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. The most commonly used nuclei in organic chemistry are ¹H (proton) and ¹³C (carbon-13).

-

¹H NMR Spectroscopy: Provides information on the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration).

-

¹³C NMR Spectroscopy: Reveals the number of different types of carbon atoms in a molecule and their chemical environment. Due to the low natural abundance of ¹³C, coupling between adjacent carbons is not observed. Proton-decoupled ¹³C NMR spectra show a single peak for each chemically non-equivalent carbon atom.

Predicted NMR Spectral Data for this compound

Based on the analysis of structurally similar compounds, the following tables summarize the predicted chemical shifts (δ) for this compound.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine-H4 | 7.8 - 8.2 | Doublet of Doublets (dd) | 1H |

| Pyridine-H5 | 7.2 - 7.6 | Multiplet (m) | 1H |

| Pyridine-H6 | 8.5 - 8.8 | Doublet of Doublets (dd) | 1H |

| Phenyl-H (ortho) | 7.9 - 8.2 | Multiplet (m) | 2H |

| Phenyl-H (meta, para) | 7.3 - 7.6 | Multiplet (m) | 3H |

| -OCH₂CH₃ | 4.2 - 4.5 | Quartet (q) | 2H |

| -OCH₂CH₃ | 1.2 - 1.5 | Triplet (t) | 3H |

Table 2: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Ester) | 165 - 175 |

| Pyridine-C2 | 155 - 160 |

| Pyridine-C3 | 125 - 130 |

| Pyridine-C4 | 135 - 140 |

| Pyridine-C5 | 120 - 125 |

| Pyridine-C6 | 148 - 152 |

| Phenyl-C (ipso) | 138 - 142 |

| Phenyl-C (ortho, meta, para) | 127 - 130 |

| -OCH₂CH₃ | 60 - 65 |

| -OCH₂CH₃ | 13 - 15 |

Experimental Protocols

A generalized protocol for the NMR analysis of a small organic molecule like this compound is provided below.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of the purified compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Standard Addition (Optional): Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the appropriate spectral width and acquisition time.

-

Apply a 90° pulse.

-

Acquire the Free Induction Decay (FID).

-

Typically, 16-64 scans are averaged to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the appropriate spectral width and acquisition time for ¹³C.

-

Use a proton-decoupling sequence to simplify the spectrum.

-

A larger number of scans (e.g., 1024 or more) is usually required due to the lower sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Workflow for NMR-based Structural Elucidation

The following diagram illustrates a typical workflow for characterizing an organic molecule using NMR spectroscopy.

Caption: Experimental workflow for NMR characterization.

Logical Relationships in Spectral Interpretation

The interpretation of NMR spectra involves a logical process of correlating the observed signals with the molecular structure.

Caption: Logical flow of NMR data to structure.

Conclusion

While direct experimental NMR data for this compound was not found in the available literature, this guide provides a robust framework for its characterization. By following the detailed experimental protocols and applying the principles of spectral interpretation outlined, researchers can effectively elucidate the structure of this and similar molecules. The predicted chemical shifts serve as a valuable reference for the analysis of experimentally obtained spectra. The presented workflows offer a systematic approach to NMR-based structural characterization, crucial for research and development in the chemical and pharmaceutical sciences.

An In-depth Technical Guide to the Theoretical and Computational Modeling of 2-Phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational modeling of 2-phenylpyridine (2ppy), a key building block in materials science and medicinal chemistry. 2-Phenylpyridine and its derivatives are of significant interest, particularly as ligands in highly efficient phosphorescent organometallic complexes used in organic light-emitting diodes (OLEDs). The unique photophysical properties of 2ppy arise from the electronic interplay between its electron-rich phenyl ring and electron-deficient pyridine ring.

This guide details the computational methodologies used to investigate the electronic structure, molecular geometry, and photophysical behavior of 2-phenylpyridine. It also provides a summary of key quantitative data from computational studies and outlines relevant experimental protocols for synthesis and characterization.

Theoretical and Computational Methodologies

The computational investigation of 2-phenylpyridine predominantly employs Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties. These methods offer a robust framework for understanding the molecule's behavior at the quantum level.

A typical computational workflow for analyzing the photophysical properties of 2-phenylpyridine is illustrated below. This process involves a series of calculations to determine the molecule's geometry in its ground and excited states, as well as its absorption and emission characteristics.

An In-Depth Technical Guide to the Basic Chemical Reactivity of the Pyridine Ring

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the fundamental chemical reactivity of the pyridine ring. It details the electronic structure, reaction mechanisms, and synthetic protocols relevant to professionals in chemical research and pharmaceutical development.

Introduction: Structure and Electronic Properties

Pyridine is a six-membered heterocyclic aromatic compound with the chemical formula C₅H₅N.[1] It is structurally analogous to benzene, with one methine (=CH−) group replaced by a nitrogen atom.[1] The molecule is planar and follows Hückel's criteria for aromaticity, possessing a conjugated system of six delocalized π-electrons.[1]

The key feature governing pyridine's reactivity is the electronegative nitrogen atom. This atom imparts a negative inductive effect, leading to an uneven distribution of electron density across the ring.[1] Consequently, pyridine has a significant dipole moment and a weaker resonance stabilization (117 kJ/mol) compared to benzene (150 kJ/mol).[1] The nitrogen's lone pair of electrons resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system, which accounts for pyridine's basic properties (pKa of the conjugate acid is 5.25).[1][2]

This electron-deficient nature makes the pyridine ring significantly less reactive towards electrophilic aromatic substitution than benzene, resembling nitrobenzene in its reactivity.[1][3] Conversely, it is much more susceptible to nucleophilic attack.[1][4]

Electrophilic Aromatic Substitution (EAS)

Due to the electron-withdrawing effect of the nitrogen atom, the pyridine ring is strongly deactivated towards electrophiles.[3][4] Electrophilic substitution on pyridine requires harsh reaction conditions and generally proceeds with lower yields compared to benzene.[5]

Regioselectivity: Electrophilic attack occurs preferentially at the C-3 (meta) position.[5][6][7][8] Attack at the C-2 (ortho) or C-4 (para) positions results in a carbocation intermediate with a highly unstable resonance structure where the positive charge resides on the electronegative nitrogen atom.[6][7] The intermediate from C-3 attack avoids this destabilizing configuration, making it the kinetically and thermodynamically favored pathway.

Caption: Logical workflow of electrophilic substitution on the pyridine ring.

Common EAS reactions like Friedel-Crafts alkylation and acylation typically fail because the Lewis acid catalyst coordinates with the basic nitrogen atom, further deactivating the ring.[1]

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient character of the pyridine ring makes it highly susceptible to nucleophilic attack, a reaction that is difficult for benzene.[1][9]